molecular formula C16H15NO4 B5616164 4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid

4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid

Cat. No. B5616164
M. Wt: 285.29 g/mol
InChI Key: XYKRWJMPHPDKNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including transformations with hydrazide, pyrrole, and chloroquinoxaline moieties. For example, derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids were synthesized and showed antimicrobial activity, highlighting a method for synthesizing related structures with potential biological activities (Mickevičienė et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal complex interactions within their crystal structures. For instance, "4-Oxo-4-(pyridin-2-ylamino)butanoic acid" demonstrates significant hydrogen bonding and other non-covalent interactions, influencing its solid-state architecture and potentially its reactivity and interaction with biological targets (Shet M et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" derivatives encompasses a wide range of reactions, including aldol-condensation and reactions with aniline, demonstrating the compound's versatility as a synthetic intermediate (Pimenova et al., 2003). These reactions are essential for creating a variety of derivatives with potential pharmaceutical applications.

Physical Properties Analysis

The physical properties of compounds similar to "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" depend significantly on their molecular structure, as demonstrated by the distinct physical characteristics observed in compounds with slight variations in their structure. These properties are critical for understanding the compound's behavior in different environments and for its formulation into usable pharmaceutical products.

Chemical Properties Analysis

The chemical properties of "4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid" and its derivatives are influenced by the functional groups present in the molecule. For example, the presence of the oxo and amino groups contributes to the compound's ability to participate in hydrogen bonding and other chemical interactions, which are crucial for its biological activity and interaction with other molecules (Uguen et al., 2021).

properties

IUPAC Name

4-oxo-4-(2-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKRWJMPHPDKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Phenoxyphenyl)carbamoyl]propanoic acid

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